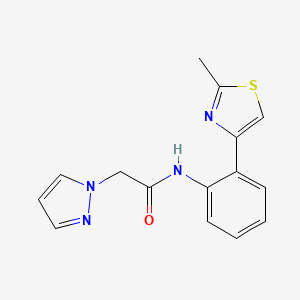

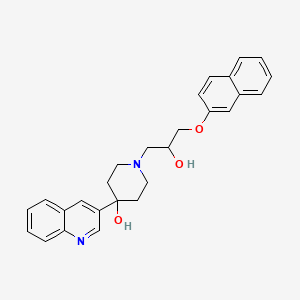

5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide is a structurally complex molecule that is not directly discussed in the provided papers. However, similar compounds with related functional groups have been studied for their biological activities and chemical properties. For instance, compounds with the 4-amino-5-chloro-2-methoxybenzamide moiety have been synthesized and evaluated for their potential as gastroprokinetic agents and serotonin receptor agonists .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the benzamide core. In the case of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides, the synthesis was aimed at creating conformationally restricted amines to enhance 5-HT4 agonistic activities . Similarly, the synthesis of 4-amino-5-chloro-2-ethoxybenzamides with different heteroalicycles was performed to evaluate their gastroprokinetic activity . These studies suggest that the synthesis of such compounds is feasible and can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical in determining their biological activity. The papers provided indicate that the orientation of substituents, such as the N-benzyl group, and the nature of the heteroalicycles attached to the benzamide core can significantly influence the activity of the compounds . This implies that the molecular structure of this compound would also be crucial in its chemical and biological behavior.

Chemical Reactions Analysis

The chemical reactions of benzamide derivatives are diverse and can lead to various biologically active products. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows that selective toxicity can be achieved through enzymatic reduction in hypoxic cells . This indicates that the chemical reactions involving the reduction of nitro groups and the stability of the resulting amines and hydroxylamines are important considerations in the design of benzamide-based drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers suggest that the introduction of different substituents can lead to compounds with varying degrees of stability and reactivity, which in turn affects their cytotoxicity and potential as therapeutic agents . The analysis of these properties is essential for understanding the behavior of these compounds in biological systems and for optimizing their pharmacological profiles.

Applications De Recherche Scientifique

Antiviral Activity

Research on 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine derivatives, including those with chloro and methoxy groups, has shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial and Antibacterial Activity

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the utility of methoxybenzamide compounds in developing new antibacterial agents (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant Activity

4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives have been evaluated as anticonvulsant agents, with some compounds showing significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This highlights the potential for chloro- and methoxybenzamide derivatives in anticonvulsant drug development (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Serotonin Receptor Antagonism

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamides, structurally similar to the query compound, have been identified as potent serotonin-3 (5-HT3) receptor antagonists. Such compounds could have applications in treating conditions mediated by 5-HT3 receptors, such as nausea and irritable bowel syndrome (Kuroita, Sakamori, & Kawakita, 1996).

Orientations Futures

The future directions for research on 5-chloro-N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-methoxybenzamide could include further investigation into its potential uses in the treatment of tumors . This could involve preclinical studies to better understand its mechanism of action, followed by clinical trials to assess its efficacy and safety in patients. Additionally, research could be conducted to explore other potential applications of this compound, based on its ability to inhibit AXL protein kinase .

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural features, it’s plausible that it could bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets . For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .

Propriétés

IUPAC Name |

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c1-22-15-5-4-11(17)6-13(15)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQQQSXEFASJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)